molecular formula C13H9ClN4O2S B2457387 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1171054-97-9

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2457387
CAS No.: 1171054-97-9
M. Wt: 320.75
InChI Key: JUXMIAAGOPIZTK-UHFFFAOYSA-N
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Description

“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide” is a research compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR and mass spectral data . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The inclusion of the thiazole ring in synthesized structures is considered responsible for the compact protective coating formed as a result of mixed interactions during their adsorption over metal surfaces following Langmuir adsorption curves .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed based on their C, H, and N analysis . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Characterization

Synthesis Approaches

The synthesis of pyrazole and pyrazolopyrimidine derivatives, including compounds structurally related to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide, involves reactions like aminolysis, cyclization, and interaction with various reagents. These methods allow for the generation of a diverse array of compounds for further biological evaluation (Hassan, Hafez, & Osman, 2014; Khazaei et al., 2015).

Characterization Techniques

The characterization of synthesized compounds includes elemental analysis and various spectral data (IR, MS, 1H-NMR, and 13C-NMR), ensuring the correct identification of compound structures and their derivatives.

Biological Activities

Antimycobacterial Activity

Compounds with the pyrazine-2-carboxamide structure have shown significant in vitro activity against Mycobacterium tuberculosis and other mycobacterial strains. Modifications in the phenyl part of the molecule can maintain activity while potentially reducing cytotoxicity (Zítko et al., 2013).

Cytotoxicity

The cytotoxic activity of synthesized pyrazole and pyrazolopyrimidine derivatives has been evaluated against various cancer cell lines, highlighting the potential of these compounds in cancer research (Hassan, Hafez, & Osman, 2014).

Inhibitors of Photosynthetic Electron Transport

Some derivatives exhibit inhibitory properties on photosynthetic electron transport, comparable to commercial herbicides, suggesting their potential as agricultural chemicals (Vicentini et al., 2005).

Antifungal and Antibacterial Activities

Research on pyrazole derivatives with specific moieties has revealed promising antifungal and antibacterial activities, indicating their potential use in developing new antimicrobial agents (Saad, Osman, & Moustafa, 2011).

Future Directions

Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . Therefore, there is potential for future research and development in this area.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O2S/c1-20-9-3-2-7(14)11-10(9)17-13(21-11)18-12(19)8-6-15-4-5-16-8/h2-6H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXMIAAGOPIZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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